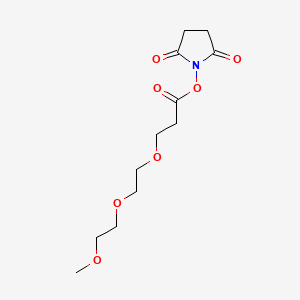

m-PEG3-NHS-Ester

Übersicht

Beschreibung

m-PEG3-NHS ester is a polyethylene glycol (PEG)-based linker that plays a crucial role in the formation of proteolysis-targeting chimeras (PROTACs). This compound facilitates the conjugation of two vital ligands necessary for PROTAC formation, enabling selective protein degradation via the ubiquitin-proteasome system within cells .

Wissenschaftliche Forschungsanwendungen

m-PEG3-NHS ester has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

m-PEG3-NHS ester is a PEG-based PROTAC linker . It primarily targets proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group in the compound can be used to label the primary amines (-NH2) of these targets .

Mode of Action

The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The NHS ester group reacts with the e-amino group on lysines, the N-terminus of proteins, and other primary amines . This interaction results in the formation of a covalent bond, enabling the connection of the biomolecule with a thiol .

Biochemical Pathways

m-PEG3-NHS ester exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process is a part of the protein quality control system of cells, which removes misfolded or damaged proteins that could disrupt normal cellular functions.

Pharmacokinetics

The hydrophilic PEG spacer in m-PEG3-NHS ester increases its solubility in aqueous media . This property is crucial for its bioavailability as it allows the compound to be more readily absorbed and distributed within the body.

Result of Action

The primary result of m-PEG3-NHS ester’s action is the selective degradation of target proteins . By labeling the target proteins and leading to their degradation, m-PEG3-NHS ester can influence various cellular processes depending on the function of the degraded proteins.

Action Environment

The action, efficacy, and stability of m-PEG3-NHS ester can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the NHS ester group . Moreover, the compound’s hydrophilic nature, conferred by the PEG spacer, can influence its behavior in different biological environments

Biochemische Analyse

Biochemical Properties

m-PEG3-NHS ester plays a crucial role in biochemical reactions, particularly in the formation of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . m-PEG3-NHS ester, as a linker, enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system .

Cellular Effects

The effects of m-PEG3-NHS ester on cells are primarily related to its role in the formation of PROTACs . By enabling the selective degradation of target proteins, m-PEG3-NHS ester can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of m-PEG3-NHS ester involves its role as a linker in PROTACs . It enables the connection of two different ligands, one for an E3 ubiquitin ligase and the other for the target protein . This allows PROTACs to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and soluble in aqueous media due to its hydrophilic PEG spacer .

Metabolic Pathways

Given its role in the formation of PROTACs, it may interact with enzymes or cofactors involved in protein degradation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG3-NHS ester typically involves the reaction of a PEG derivative with N-hydroxysuccinimide (NHS) under specific conditions. The PEG derivative is first activated with a carboxyl group, which then reacts with NHS in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of m-PEG3-NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

m-PEG3-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .

Common Reagents and Conditions

Reagents: Primary amines, NHS ester, coupling agents (DCC, DIC)

Conditions: Organic solvents (DCM, DMF), room temperature, pH 7-9

Major Products

The major product formed from the reaction of m-PEG3-NHS ester with primary amines is an amide bond, which is stable and irreversible .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mal-PEG3-NHS ester: Contains a maleimide group and an NHS ester group, used for labeling thiol groups in addition to primary amines.

m-PEG-NHS ester: Similar to m-PEG3-NHS ester but with varying lengths of PEG chains.

Uniqueness

m-PEG3-NHS ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications in PROTACs and other bioconjugation reactions .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-methoxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO7/c1-17-6-7-19-9-8-18-5-4-12(16)20-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCOYHPJUNAABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

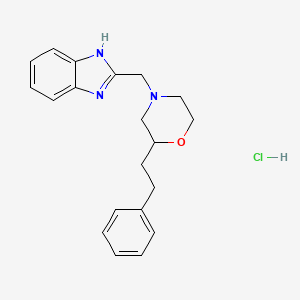

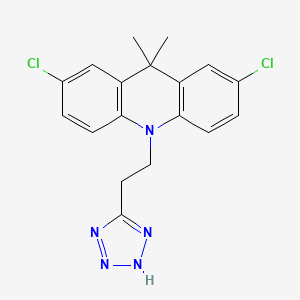

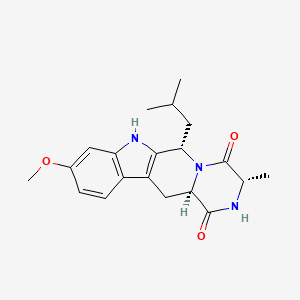

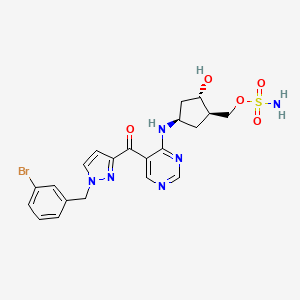

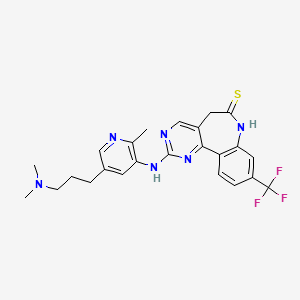

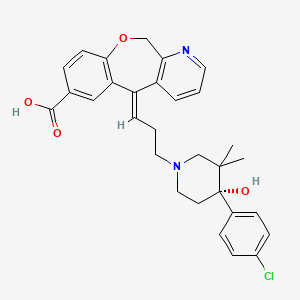

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)